1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one
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Description
1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one is a useful research compound. Its molecular formula is C11H8ClN3OS and its molecular weight is 265.72. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on related triazole compounds demonstrates the broad potential of 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one in the field of chemical synthesis and material science. For instance, studies on the synthesis and structural characterization of isostructural compounds highlight the capacity for producing materials suitable for single crystal diffraction, revealing detailed insights into molecular structures and conformations (Kariuki et al., 2021).
Corrosion Inhibition
Triazole derivatives have been extensively studied for their corrosion inhibition properties, showcasing the applicability of such compounds in protecting metals from corrosion. A detailed study on the mechanism and inhibiting efficiency of triazole compounds on mild steel corrosion in acidic media confirms their high efficiency, with inhibition rates reaching up to 99% in certain conditions (Lagrenée et al., 2002).
Nonlinear Optical Properties
The exploration of nonlinear optical properties in related triazole compounds suggests potential applications in optical devices. Research into 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene has shown significant nonlinear optical properties, indicating the suitability of such compounds for use in optical technologies (Mostaghni et al., 2022).
Antifungal and Antibacterial Activities
The synthesis of triazole derivatives and their in vitro antifungal evaluation on Candida strains underscore the potential of these compounds in developing new antifungal agents. Certain derivatives have shown promising antifungal profiles, suggesting a path forward for the design of more effective drugs (Lima-Neto et al., 2012). Furthermore, novel heterocyclic compounds with a triazole backbone have been synthesized and shown to exhibit good antibacterial activity, highlighting the therapeutic potential of such chemicals in combating bacterial infections (Mehta, 2016).
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS/c12-9-3-1-8(2-4-9)10(16)5-6-17-11-13-7-14-15-11/h1-7H,(H,13,14,15)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEOXPXTWLCZEJ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CSC2=NC=NN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/SC2=NC=NN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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